
(r)-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is a chiral compound belonging to the class of indoline derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an indoline ring system. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline ring system, which can be achieved through various methods such as the Fischer indole synthesis or the Bischler-Napieralski reaction.
Functional Group Introduction: The introduction of the amino and hydroxyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of an indoline derivative with an appropriate amine and alcohol under basic conditions can yield the desired product.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-2-(1-propylindolin-5-yl)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
2-Amino-2-(1-butylindolin-5-yl)ethan-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of ®-2-Amino-2-(1-ethylindolin-5-yl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can result in different biological and chemical properties.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3/t11-/m0/s1 |
Clave InChI |
HAVQZUGUHLDTBY-NSHDSACASA-N |
SMILES isomérico |
CCN1CCC2=C1C=CC(=C2)[C@H](CO)N |
SMILES canónico |
CCN1CCC2=C1C=CC(=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
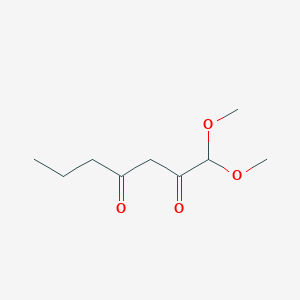
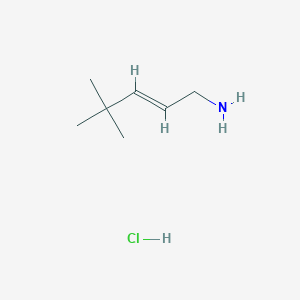
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
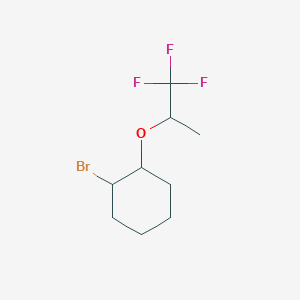

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
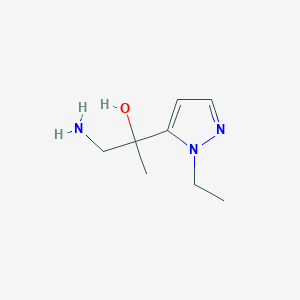

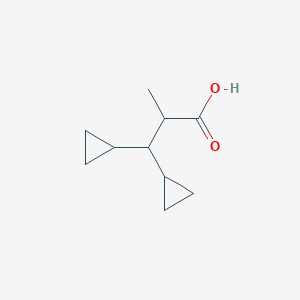
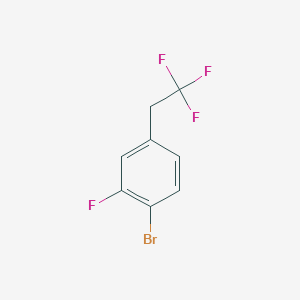
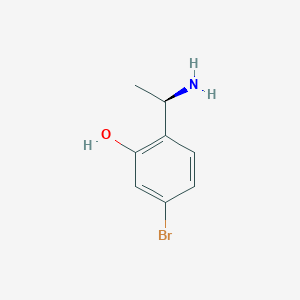
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
